3-(4-Chloro-3-methylphenoxy)propanoic acid

Description

Contextualizing the Chemical Compound within the Phenoxyalkanoic Acid Family

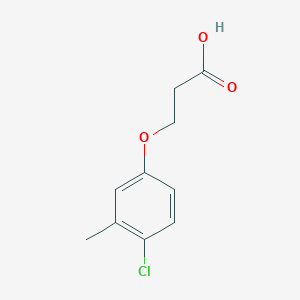

Phenoxyalkanoic acids are a well-established family of organic compounds. wikipedia.org A defining feature of this family is the ether linkage between an aromatic ring and an aliphatic carboxylic acid. 3-(4-Chloro-3-methylphenoxy)propanoic acid is a specific member of this family, distinguished by the following structural characteristics:

Aromatic Core: A benzene (B151609) ring substituted with both a chlorine atom and a methyl group.

Substituent Positions: The chlorine atom is at the 4th position of the phenyl ring, and the methyl group is at the 3rd position.

Aliphatic Chain: A propanoic acid moiety is connected to the phenyl ring via an ether linkage at the 1st position. The linkage is specifically to the third carbon of the propanoic acid chain.

This substitution pattern differentiates it from more commonly studied isomers, such as 2-(4-chloro-2-methylphenoxy)propanoic acid, which is commercially known as Mecoprop (B166265). nih.gov

Below is a table detailing the basic chemical properties of this compound.

| Property | Value |

| CAS Number | 91900-30-0 |

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.65 g/mol |

| Melting Point | 142 °C |

| Boiling Point (Predicted) | 329.3±27.0 °C |

| Density (Predicted) | 1.267±0.06 g/cm3 |

Historical Development and Academic Significance of Substituted Phenoxypropanoic Acids

The broader family of phenoxyalkanoic acids has a rich history, dating back to the 1940s with the discovery of their potent plant growth-regulating properties. wikipedia.org Compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) were among the first synthetic herbicides developed, revolutionizing weed control in agriculture. wikipedia.org

The academic significance of this class of compounds lies primarily in:

Agrochemical Research: Extensive research has been dedicated to synthesizing and testing various derivatives to understand their structure-activity relationships as herbicides. The mode of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth in susceptible plants. wikipedia.org

Stereochemistry and Biological Activity: The introduction of a chiral center, as seen in phenoxypropanoic acids like Mecoprop, led to significant research into the stereoselectivity of their biological effects. It was discovered that for many of these compounds, only one enantiomer possesses the desired herbicidal activity. wikipedia.org

Despite the extensive research into the phenoxyalkanoic acid family, there is a notable absence of specific historical or academic literature pertaining to this compound in the public domain.

Rationale for Dedicated Research on this compound

A thorough search of scientific databases and patent literature did not yield any specific rationale for dedicated research on this compound. The focus of research and commercial development within this structural class has been overwhelmingly directed towards other isomers, particularly those with the carboxylic acid group attached at the second carbon of the propanoic acid chain. This suggests that the biological activity or chemical utility of the "3-" isomer may be less significant than its more studied counterparts. Without published research, any potential reasons for its study remain speculative.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-3-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-7-6-8(2-3-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOVYPZWPLFBCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 4 Chloro 3 Methylphenoxy Propanoic Acid

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-(4-chloro-3-methylphenoxy)propanoic acid, the primary disconnection occurs at the ether linkage (C-O bond), which is the most logical and common approach for aryloxypropanoic acids. This disconnection yields two primary synthons: a nucleophilic 4-chloro-3-methylphenoxide synthon and an electrophilic 3-halopropanoic acid synthon.

The corresponding synthetic equivalents for these synthons are 4-chloro-3-methylphenol (B1668792) and a 3-halopropanoic acid derivative, such as 3-bromopropanoic acid or its ester. This retrosynthetic approach simplifies the complex target molecule into readily accessible precursors, forming the basis for the synthetic strategies discussed in the following sections.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C-O Ether Bond | 4-chloro-3-methylphenoxide (nucleophile) and a 3-carboxyethyl cation (electrophile) | 4-Chloro-3-methylphenol and 3-Halopropanoic acid (e.g., 3-bromopropanoic acid) |

Classical Etherification Approaches for Phenoxypropanoic Acid Synthesis

Traditional methods for synthesizing phenoxypropanoic acids primarily rely on the formation of an ether linkage between a phenol (B47542) and an aliphatic side chain. The Williamson ether synthesis and condensation reactions are two of the most established and widely used approaches.

Williamson Ether Synthesis Adaptations for Aryloxypropanoic Acids

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, this involves the reaction of 4-chloro-3-methylphenoxide with a 3-halopropanoate.

The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The phenoxide ion, generated by treating 4-chloro-3-methylphenol with a strong base like sodium hydroxide (B78521) or potassium carbonate, acts as the nucleophile. This nucleophile then attacks the electrophilic carbon of the 3-halopropanoate, displacing the halide and forming the ether bond. numberanalytics.com

Key Reaction Parameters:

Base: A strong base is required to deprotonate the phenol. Sodium hydroxide is commonly used.

Solvent: Polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF) are often employed to facilitate the SN2 reaction.

Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Table 2: Typical Reaction Conditions for Williamson Ether Synthesis

| Reactants | Base | Solvent | Temperature |

| 4-Chloro-3-methylphenol, Ethyl 3-bromopropanoate | K₂CO₃ | Acetone | Reflux |

| 4-Chloro-3-methylphenol, 3-Bromopropanoic acid | NaOH | Water/Ethanol (B145695) | 80-100°C |

Condensation Reactions with 4-Chloro-3-methylphenol Precursors

Condensation reactions provide an alternative route to phenoxypropanoic acids. This approach involves the direct reaction of a phenol with a carboxylic acid or its derivative under specific conditions. For the synthesis of a related compound, 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop), a condensation reaction is employed where 4-chloro-2-cresol is reacted with a chloroalkanoic acid in a strongly alkaline medium at reflux temperature. A similar strategy can be applied to the synthesis of this compound.

In this method, 4-chloro-3-methylphenol is reacted with a suitable three-carbon synthon, such as acrylic acid or a 3-halopropanoic acid, in the presence of a base. The reaction proceeds through the formation of the phenoxide, which then undergoes a Michael addition to the acrylic acid or a nucleophilic substitution with the 3-halopropanoic acid.

Stereoselective Synthesis of Enantiomers of the Chemical Compound

This compound possesses a chiral center at the carbon atom bearing the carboxyl group, and thus exists as a pair of enantiomers. As the biological activity of such compounds often resides in only one of the enantiomers, methods for their stereoselective synthesis are of significant importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various chiral carboxylic acids. nih.gov

The general strategy involves the following steps:

Attachment of the Chiral Auxiliary: The propanoic acid moiety is attached to the chiral auxiliary to form a chiral amide.

Diastereoselective Etherification: The resulting chiral amide is then reacted with 4-chloro-3-methylphenol in a Williamson-type ether synthesis. The steric hindrance provided by the chiral auxiliary directs the approach of the phenoxide, leading to the preferential formation of one diastereomer.

Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis, to yield the desired enantiomer of this compound.

Table 3: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Key Feature | Typical Removal Condition |

| Evans Oxazolidinones | Forms a rigid chelated enolate, providing excellent stereocontrol. wikipedia.org | LiOH/H₂O₂ |

| Pseudoephedrine | Forms crystalline derivatives, often allowing for purification by recrystallization. nih.gov | Acidic or basic hydrolysis |

Enantioselective Catalysis in the Preparation of the Chemical Compound

Enantioselective catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other. unl.edu This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the enantiomerically enriched product. For the synthesis of chiral aryloxypropanoic acids, methods such as kinetic resolution have been developed.

Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. A study on the kinetic resolution of racemic 2-aryloxypropanoic acids employed an enantioselective esterification reaction. elsevierpure.com In this process, a chiral acyl-transfer catalyst was used to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomerically enriched carboxylic acid and the diastereomeric ester. This methodology could potentially be adapted for the resolution of racemic this compound.

Another approach is asymmetric catalysis of the etherification reaction itself. This would involve a chiral catalyst that can differentiate between the enantiotopic faces of a prochiral starting material, leading directly to an enantiomerically enriched product. While specific catalysts for the asymmetric synthesis of this compound are not widely reported, the development of chiral phase-transfer catalysts and metal-based chiral catalysts for similar transformations is an active area of research.

Enzymatic Resolution Techniques for Racemic Mixtures

The synthesis of this compound results in a racemic mixture, as the propanoic acid moiety contains a chiral center. For applications where a single enantiomer is required, resolution of this mixture is necessary. Enzymatic kinetic resolution is a highly effective method for separating enantiomers of chiral carboxylic acids. pitt.edu

This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the reaction of one enantiomer over the other. For racemic carboxylic acids, this often involves the esterification of the acid. The enzyme will selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid.

For instance, lipases from Pseudomonas species, such as Pseudomonas fluorescens lipase (B570770) (PFL), have been shown to be effective in the kinetic resolution of various racemic intermediates. researchgate.net In a typical procedure, the racemic this compound would be dissolved in an organic solvent along with an alcohol (e.g., butanol) and the lipase. The enzyme then selectively catalyzes the esterification of one enantiomer. The resulting mixture of the esterified enantiomer and the unreacted acidic enantiomer can then be separated by standard chemical techniques, such as acid-base extraction.

The efficiency of the resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values indicate a high degree of separation.

Optimization of Reaction Conditions and Yield for the Chemical Compound

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for an efficient synthesis.

Solvent Effects in Synthetic Pathways

The choice of solvent in the Williamson ether synthesis can significantly impact the reaction rate and yield. While aqueous solutions are commonly used, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be employed. These solvents are effective at solvating the cation of the phenoxide, thereby increasing the nucleophilicity of the phenoxide anion and potentially accelerating the reaction. However, the choice of solvent must also consider factors such as cost, environmental impact, and ease of removal during workup.

Catalyst Selection and Loading for Efficient Synthesis

While the Williamson ether synthesis does not strictly require a catalyst, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, particularly when dealing with reactants in different phases (e.g., an aqueous phenoxide solution and an organic halide). PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This can lead to faster reaction times and milder reaction conditions. The loading of the catalyst is typically in the range of 1-5 mol% relative to the limiting reagent.

Purification and Isolation Techniques for Synthetic this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and salts. A standard workup and purification procedure for phenoxyalkanoic acids involves several steps:

Acidification: The reaction mixture, which is typically basic, is acidified with a strong mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. capes.gov.br This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution as the free carboxylic acid. gordon.edu

Extraction: The precipitated acid is then extracted from the aqueous mixture using an organic solvent in which the acid is soluble, such as diethyl ether or ethyl acetate (B1210297). gordon.edu This step also helps to separate the product from inorganic salts that remain in the aqueous phase.

Washing: The organic extract is often washed with water to remove any remaining water-soluble impurities.

Back-extraction: To further purify the product, it can be back-extracted from the organic solvent into a basic aqueous solution, such as sodium bicarbonate. gordon.edu The carboxylic acid will deprotonate and dissolve in the basic solution, while neutral organic impurities will remain in the organic layer. The aqueous layer is then separated and re-acidified to precipitate the pure product.

Crystallization: The final purification step is typically crystallization from a suitable solvent or solvent mixture. rochester.edu Common solvents for the recrystallization of carboxylic acids include ethanol, acetone, or mixtures of hexane (B92381) and ethyl acetate. reddit.com The crude solid is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly, promoting the formation of pure crystals of this compound. The purified product is then collected by filtration and dried.

The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR).

Table of Reaction Parameters for Williamson Ether Synthesis of Phenoxyalkanoic Acids (Illustrative)

| Parameter | Condition | Effect on Reaction |

| Solvent | Water, Ethanol, DMF, DMSO | Influences solubility of reactants and nucleophilicity of the phenoxide. |

| Base | NaOH, KOH | Deprotonates the phenol to form the reactive phenoxide. |

| Temperature | 80°C - Reflux | Increases reaction rate; excessively high temperatures can lead to side reactions. |

| Reactant Ratio | Slight excess of phenoxide | Ensures complete conversion of the haloalkanoic acid. |

| Catalyst (optional) | Phase-transfer catalyst (e.g., quaternary ammonium salt) | Can increase reaction rate in biphasic systems. |

Table of Purification Techniques for Phenoxyalkanoic Acids

| Technique | Purpose | Description |

| Acidification | Precipitation of the product | Protonation of the carboxylate to form the less soluble carboxylic acid. |

| Solvent Extraction | Separation from aqueous impurities | Transfer of the product into an immiscible organic solvent. |

| Back-extraction | Removal of neutral impurities | Transfer of the acidic product into a basic aqueous solution, leaving neutral impurities in the organic phase. |

| Crystallization | Final purification | Dissolution in a hot solvent followed by slow cooling to form pure crystals. |

Spectroscopic Characterization and Structural Elucidation of 3 4 Chloro 3 Methylphenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Analysis for Proton Environment Mapping

The ¹H NMR spectrum of 3-(4-Chloro-3-methylphenoxy)propanoic acid would provide crucial information about the number of different types of protons and their neighboring environments. The expected signals, their multiplicities, and approximate chemical shifts are detailed in the table below.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Inferred Connectivity |

| Aromatic H | 6.8 - 7.3 | Doublet, Doublet of doublets | Protons on the substituted benzene (B151609) ring |

| -O-CH₂- | ~4.2 | Triplet | Methylene group adjacent to the phenoxy oxygen |

| -CH₂-COOH | ~2.8 | Triplet | Methylene group adjacent to the carboxylic acid |

| -CH₃ | ~2.3 | Singlet | Methyl group on the benzene ring |

| -COOH | 10 - 13 | Singlet (broad) | Acidic proton of the carboxylic acid |

The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The specific coupling constants between the aromatic protons would be key to confirming the 1,2,4-substitution pattern. The methylene protons of the propanoic acid chain are expected to appear as two distinct triplets, a result of being coupled to each other.

¹³C NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule, thereby confirming the carbon framework.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -COOH | 170 - 180 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic C-H | 115 - 130 |

| -O-CH₂- | 65 - 75 |

| -CH₂-COOH | 30 - 40 |

| -CH₃ | 15 - 25 |

The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic region would show six distinct signals corresponding to the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (chloro, methyl, and phenoxy groups). The aliphatic carbons of the propanoic acid chain and the methyl group would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between protons. Cross-peaks would be expected between the protons of the adjacent methylene groups in the propanoic acid chain (-O-CH₂-CH₂-COOH). It would also reveal the coupling network among the aromatic protons, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the methyl group and the two methylene groups based on the chemical shifts of their attached protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

Vibrational Mode Assignments for Key Functional Groups

The IR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| C-Cl | Stretching | 800 - 600 |

Confirmation of Carboxylic Acid and Phenoxy Ether Linkages

The presence of a broad absorption band in the IR spectrum between 3300 and 2500 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, would be a key indicator of this functional group. This would be accompanied by a strong, sharp absorption around 1700 cm⁻¹ for the C=O (carbonyl) stretch.

The phenoxy ether linkage would be confirmed by the presence of a strong C-O asymmetric stretching band, typically observed in the 1275-1200 cm⁻¹ region. The aromatic nature of the compound would be evident from the C=C stretching vibrations in the 1600-1450 cm⁻¹ range and the C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the exact molecular weight of a compound and to elucidate its chemical structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a chemical formula of C10H11ClO3, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass to within a few parts per million (ppm), providing strong evidence for the compound's molecular formula.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C10H1135Cl O3 | 12C, 1H, 35Cl, 16O | 214.03967 |

Note: This table represents theoretical values. No experimental HRMS data for this compound has been found in the searched resources.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, characteristic fragments. The analysis of this fragmentation pattern provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would be expected to involve cleavage of the ether bond, loss of the carboxylic acid group, and fragmentation of the propanoic acid side chain. The presence of a chlorine atom would also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for 35Cl and 37Cl).

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | m/z (for 35Cl) | Description |

|---|---|---|

| [M-COOH]+ | 169 | Loss of the carboxyl group |

| [M-CH2COOH]+ | 155 | Cleavage of the ether bond (loss of carboxymethyl radical) |

| [Cl-C6H3(CH3)-O]+ | 142 | 4-Chloro-3-methylphenoxide radical cation |

Note: This table is predictive and based on general fragmentation principles of similar compounds. No specific experimental fragmentation data for this compound has been located.

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Quality Assessment

To perform X-ray crystallography, single crystals of high quality are required. The process would involve dissolving this compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other methods like cooling crystallization or vapor diffusion could also be employed. The quality of the resulting crystals would be assessed using techniques such as optical microscopy to check for a uniform shape and lack of defects.

Bond Lengths, Bond Angles, and Torsional Angles

A successful X-ray crystallographic analysis would yield a detailed geometric description of the this compound molecule. This would include the precise lengths of all covalent bonds (e.g., C-C, C-O, C-Cl), the angles between these bonds, and the torsional angles that describe the conformation of the molecule, particularly the orientation of the propanoic acid chain relative to the substituted phenyl ring.

Computational Chemistry and Theoretical Studies on 3 4 Chloro 3 Methylphenoxy Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are employed to predict the molecular properties of 3-(4-chloro-3-methylphenoxy)propanoic acid with a high degree of accuracy.

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. This involves identifying various low-energy conformers and determining the global minimum energy structure.

Computational studies on similar phenoxyacetic acid derivatives have utilized methods like the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable optimized geometries. orientjchem.org The optimized structure of this compound would reveal key bond lengths, bond angles, and dihedral angles that define its shape. The presence of the propanoic acid side chain and the substituted phenyl ring allows for multiple conformations, the relative energies of which dictate the conformational preferences of the molecule.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | O-C-C (acid) | 109.5 |

| C-O (ether) | 1.370 | C-O-C (ether) | 118.0 |

| C=O | 1.210 | C-C-Cl | 119.5 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govthaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO may be distributed over the carboxylic acid moiety and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Quantum chemical calculations can provide precise energies for these orbitals and map their spatial distribution. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Vibrational frequency calculations are a valuable tool for predicting the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netorientjchem.org

For this compound, characteristic vibrational frequencies would be associated with the stretching of the C=O and O-H bonds in the carboxylic acid group, the C-O-C ether linkage, the C-Cl bond, and various vibrations of the aromatic ring. Theoretical calculations can help to disentangle complex spectral regions where multiple vibrational modes may overlap. orientjchem.org

Table 3: Predicted Major Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (acid) | 3500 |

| C=O stretch (acid) | 1720 |

| C-O-C stretch (ether) | 1250 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular dynamics (MD) simulations allow for the study of a molecule's behavior over time in a more realistic environment, such as in a solvent.

Molecular dynamics simulations can reveal the dynamic nature of this compound's conformations. By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different conformational states and assess their relative stabilities in different media, such as water or an organic solvent. This provides a more complete picture of the molecule's flexibility and the conformational landscape it explores at a given temperature.

The presence of a solvent can significantly influence the properties and behavior of a solute molecule. MD simulations explicitly model the interactions between this compound and the surrounding solvent molecules. This allows for the investigation of solvation effects, such as the formation of hydrogen bonds between the carboxylic acid group and water molecules. The radial distribution function can be calculated from the simulation trajectory to quantify the structuring of the solvent around the solute. These simulations provide a detailed understanding of how the solvent environment affects the molecule's conformation, stability, and potential reactivity.

Structure-Activity Relationship (SAR) Studies (Theoretical)

Theoretical Structure-Activity Relationship (SAR) studies are crucial in understanding how the chemical structure of a compound like this compound influences its biological activity. These computational approaches allow for the prediction of activity and the elucidation of key molecular features responsible for its effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For phenoxypropanoic acids and related phenoxyacetic acid derivatives, QSAR studies have been instrumental in identifying the structural features that govern their herbicidal activity. researchgate.netnih.gov These studies typically involve calculating a range of molecular descriptors for a series of related compounds and then using statistical methods to build a model that correlates these descriptors with observed activity.

The herbicidal activity of auxin-mimic herbicides, including phenoxypropanoic acids, is influenced by several factors, such as the nature and position of substituents on the aromatic ring and the stereochemistry of the propanoic acid side chain. nih.gov QSAR studies on related compounds have demonstrated that specific topological and quantum-chemical parameters are critical for activity. For instance, the presence of a chlorine atom at the para-position (position 4) of the phenyl ring is a common feature in many active auxin herbicides. pulsus.comresearchgate.net

Key molecular descriptors often found to be significant in QSAR models for this class of compounds include:

Topological parameters: These describe the connectivity and branching of the molecule.

Electronic parameters: Properties like charge distribution and dipole moment are crucial for receptor binding.

Steric parameters: The size and shape of the molecule, as defined by descriptors like molar volume, can influence how well the compound fits into a receptor's binding site.

QSAR models suggest that the herbicidal efficacy of these compounds is dependent on a precise arrangement of these features to mimic the natural auxin, indole-3-acetic acid (IAA). nih.govunl.edu

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Influences absorption, translocation, and reaching the target site. |

In Silico Prediction of Potential Interactions with Receptor Models (Non-Human Specific)

In silico methods, particularly molecular docking, are used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at the molecular level. For auxin-mimic herbicides, the primary target in plants is the TIR1/AFB family of F-box proteins, which are components of an E3 ubiquitin ligase complex. nih.gov

Molecular docking simulations can predict the binding orientation and affinity of this compound within the auxin-binding pocket of these receptor proteins. These models help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Computational studies on related auxin herbicides have shown that the carboxylate group of the propanoic acid side chain is essential for binding, as it typically forms a hydrogen bond with specific amino acid residues in the receptor's binding site. nih.gov The substituted phenyl ring fits into a hydrophobic pocket, and the specific substitution pattern on the ring dictates the binding affinity and selectivity for different TIR1/AFB protein family members. nih.govnih.gov

The interactions predicted by these models provide a rational basis for the observed herbicidal activity and can guide the design of new, more effective herbicides.

Table 2: Predicted Interactions of Auxin-Mimic Herbicides with Plant Receptor Models

| Type of Interaction | Interacting Groups on Herbicide | Potential Interacting Residues in Receptor |

|---|---|---|

| Hydrogen Bonding | Carboxylate group (-COOH) | Arginine, Serine |

| Hydrophobic Interactions | Phenyl ring, methyl group | Leucine, Phenylalanine, Tryptophan |

| Halogen Bonding | Chlorine atom | Electron-rich amino acids or backbone carbonyls |

Thermochemical Properties Prediction

Computational chemistry allows for the prediction of various thermochemical properties of molecules, providing insights into their stability and reactivity.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic properties that can be calculated using quantum mechanical methods. These calculations typically involve optimizing the molecular geometry and performing frequency calculations at a specific level of theory (e.g., Density Functional Theory - DFT).

For context, thermochemical data for the related, simpler compound propanoic acid is available. nist.gov Computational methods build upon the principles used to determine such experimental data to predict these properties for more complex molecules.

Table 3: Predicted Thermochemical Properties (Illustrative)

| Property | Symbol | Definition |

|---|---|---|

| Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Molar Entropy | S° | The measure of the randomness or disorder of one mole of the compound at a standard state. |

| Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states; indicates the spontaneity of formation. |

Note: The table provides definitions as specific calculated values for this compound require dedicated computational studies and are not available in the cited literature.

Ionization Energy and Electron Affinity

Ionization energy (IE) is the energy required to remove an electron from a gaseous atom or molecule, while electron affinity (EA) is the energy released when an electron is added to a gaseous atom or molecule. ucf.edu These properties are fundamental to understanding the chemical reactivity of a compound, including its ability to participate in redox reactions.

These values can be calculated computationally. The ionization energy is typically calculated as the energy difference between the cation radical and the neutral molecule. The electron affinity is the energy difference between the neutral molecule and its anion radical.

Ionization Energy: A lower ionization energy suggests that the molecule can be more easily oxidized.

Electron Affinity: A higher electron affinity indicates a greater tendency for the molecule to accept an electron and be reduced.

These properties are influenced by the electronic structure of the molecule, including the nature of the substituents on the aromatic ring. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group will modulate the electron density of the phenoxy ring and influence these values.

Table 4: Definitions of Key Electronic Properties

| Property | Definition | Relevance |

|---|---|---|

| Ionization Energy | The minimum energy required to remove an electron from the molecule in its gaseous state. | Indicates the molecule's susceptibility to oxidation. |

| Electron Affinity | The energy change that occurs when an electron is added to the molecule in its gaseous state. | Indicates the molecule's ability to act as an oxidizing agent. |

Note: Specific calculated values for this compound are not present in the general literature and would require specific quantum chemical calculations.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid |

Chemical Reactivity and Derivatization of 3 4 Chloro 3 Methylphenoxy Propanoic Acid

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for derivatization, readily undergoing esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄). chemguide.co.ukresearchgate.net The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.uk

Research on the esterification of propanoic acid with various alcohols has elucidated several factors that influence the reaction rate and yield. The structure of the alcohol plays a significant role; the reactivity generally decreases with increasing steric hindrance around the hydroxyl group. researchgate.net For instance, the reaction rate for primary alcohols like 1-butanol (B46404) and 1-propanol (B7761284) is higher than for secondary alcohols such as 2-propanol. researchgate.net

The reaction conditions, including temperature, catalyst concentration, and the molar ratio of reactants, are critical for optimizing ester formation. ceon.rs Increasing the temperature generally accelerates the reaction and improves the final ester yield. researchgate.net Similarly, a higher molar ratio of alcohol to acid and an increased amount of catalyst can enhance the conversion rate. researchgate.netceon.rs For example, in the esterification of propanoic acid with 1-propanol, the maximum yield of n-propyl propanoate (96.9%) was achieved at 65°C with a 1:10:0.20 molar ratio of acid to alcohol to H₂SO₄ catalyst after 210 minutes. researchgate.netceon.rs

These principles are directly applicable to the esterification of 3-(4-chloro-3-methylphenoxy)propanoic acid, allowing for the synthesis of a wide variety of alkyl and aryl esters. Such derivatives are often prepared to modify the compound's physical properties, such as solubility and volatility.

Table 1: Factors Influencing Esterification Yield of Propanoic Acid

| Parameter | Effect on Yield | Observation |

|---|---|---|

| Alcohol Structure | Primary > Secondary | Reactivity order: 1-butanol > 1-propanol > ethanol (B145695) > 2-propanol. researchgate.net |

| Temperature | Higher temperature increases yield | Increasing temperature from 35°C to 65°C significantly raises the yield of n-propyl propanoate. researchgate.netceon.rs |

| Acid/Alcohol Ratio | Increasing alcohol excess increases yield | An increase in the molar ratio of 1-propanol to propanoic acid leads to a higher equilibrium conversion to the ester. researchgate.net |

| Catalyst Amount | Higher catalyst concentration increases rate | Increasing the amount of H₂SO₄ catalyst accelerates the rate of ester formation. researchgate.net |

Amidation and Hydrazide Formation

The carboxylic acid functional group can also be converted into amides and hydrazides, which are important intermediates in organic synthesis. researchgate.netrjptonline.org

Amidation typically requires activating the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive acyl chloride. researchgate.netrjptonline.org The activated carboxylic acid derivative then readily reacts with a primary or secondary amine to form the corresponding amide. A modern approach involves the in-situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) to facilitate the amidation of various carboxylic acids at room temperature with good to excellent yields. researchgate.net

Hydrazide formation is another key derivatization. Hydrazides are valuable precursors for the synthesis of various heterocyclic compounds. rjptonline.orgorgsyn.org They are typically synthesized through the hydrazinolysis of esters. rjptonline.org In this two-step process, this compound is first esterified, and the resulting ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent like ethanol, to yield the corresponding propanoic hydrazide. rjptonline.orgontosight.ai Direct reaction of the carboxylic acid with hydrazine is also possible, but often requires dehydrating agents or catalysts. rjptonline.org The reaction of acyl chlorides with hydrazine can also produce hydrazides, though it can be complicated by the formation of 1,2-diacylhydrazine byproducts. orgsyn.org

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of EAS reactions is governed by the directing effects of the substituents already present on the ring: the chlorine atom, the methyl group, and the propanoic acid ether group (-OCH₂CH₂COOH).

-Cl (Chloro group): This is an ortho, para-directing but deactivating group. It directs incoming electrophiles to the positions ortho and para to itself (C2 and C6) but slows down the reaction rate compared to benzene.

-CH₃ (Methyl group): This is an ortho, para-directing and activating group. It directs incoming electrophiles to its ortho and para positions (C2 and C4) and increases the ring's reactivity.

-O-R (Ether group): This is a strongly activating and ortho, para-directing group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. It directs incoming electrophiles to the positions ortho and para to the oxygen (C2 and C6).

The combined influence of these three groups determines the final substitution pattern. The positions on the ring are C2, C5, and C6.

Position C2: Ortho to both the activating ether and methyl groups, and ortho to the deactivating chloro group. This position is electronically activated. However, it is sterically hindered by the adjacent methyl and ether groups.

Position C5: Meta to the methyl and ether groups, and ortho to the chloro group. This position is the least activated.

Position C6: Ortho to the activating ether group and para to the activating methyl group. This position is strongly activated electronically and is less sterically hindered than the C2 position.

Therefore, electrophilic aromatic substitution is most likely to occur at the C6 position , driven by the powerful ortho, para-directing effects of the ether and methyl groups.

Based on the predicted reactivity, various functional groups can be introduced onto the aromatic ring, primarily at the C6 position.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would be expected to yield the 6-bromo or 6-chloro derivative. masterorganicchemistry.com

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the C6 position to form 3-(4-chloro-6-nitro-3-methylphenoxy)propanoic acid. masterorganicchemistry.com

Friedel-Crafts Acylation: Reaction with an acyl chloride (RCOCl) or acid anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ would introduce an acyl group (-COR) at the C6 position. researchgate.net This reaction is generally reliable for activated rings.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H) at the C6 position. This reaction is often reversible. libretexts.org

Nucleophilic Substitution Reactions (e.g., of Chlorine Atom)

Aryl halides, such as the chlorophenyl group in this molecule, are generally unreactive toward nucleophilic aromatic substitution (SNAr). The direct displacement of the chlorine atom by a nucleophile is difficult because it would require disrupting the aromatic system and is electronically unfavorable without strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the substituents present (methyl and phenoxypropanoic acid) are activating or weakly deactivating, and none are strongly electron-withdrawing nitro or cyano groups that would stabilize the negative charge of the Meisenheimer complex intermediate required for an SNAr reaction. nih.gov Consequently, the chlorine atom is resistant to substitution under standard nucleophilic conditions. Displacement would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of transition-metal catalysts in cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling).

Formation of Coordination Complexes with Metal Ions

The carboxylic acid moiety of this compound can act as a ligand to form coordination complexes with a variety of metal ions. qmul.ac.uk Upon deprotonation, the resulting carboxylate group (-COO⁻) can bind to metal centers. This binding can occur in a monodentate fashion (using one oxygen atom) or a bidentate fashion (using both oxygen atoms), the latter often leading to a stable chelate ring.

Furthermore, the ether oxygen atom, with its lone pairs of electrons, could potentially participate in coordination, leading to the formation of a larger chelate ring involving both the ether and carboxylate groups. This chelation would enhance the stability of the metal complex. Research on the related phenoxy herbicide MCPA has shown that it can form complexes with metal ions, which may increase their bioavailability in environmental systems. wikipedia.org This suggests that this compound would exhibit similar behavior, forming stable complexes with metal ions in various oxidation states. qmul.ac.uk

Polymerization and Oligomerization Studies

A comprehensive search of scientific databases and patent literature reveals a lack of studies focused on the polymerization or oligomerization of this compound. The existing research on this compound is centered on its synthesis and its application as a herbicide. While the molecule possesses a carboxylic acid functional group, which can theoretically participate in polymerization reactions such as polycondensation, no published research has explored this potential.

Consequently, there is no data available to populate tables regarding reaction conditions, catalysts, or the properties of any resulting polymers or oligomers. The scientific community has not yet investigated the capacity of this compound to serve as a monomer for polymer synthesis.

Analytical Methodologies for 3 4 Chloro 3 Methylphenoxy Propanoic Acid in Research Matrices

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 3-(4-chloro-3-methylphenoxy)propanoic acid, providing the necessary separation from interfering matrix components. High-performance liquid chromatography and gas chromatography are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with UV-Vis or MS Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenoxyalkanoic acids. d-nb.info Due to the high polarity of organic acids, reversed-phase HPLC is a common approach. shimadzu.com The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. pensoft.net

For detection, Ultraviolet-Visible (UV-Vis) spectroscopy is frequently used, as the aromatic ring in this compound provides a chromophore that absorbs UV light. d-nb.infopensoft.net The selection of the detection wavelength is critical for achieving optimal sensitivity. pensoft.net When higher selectivity and sensitivity are required, or for confirmation of the analyte's identity, HPLC can be coupled with a mass spectrometer (MS). epa.gov HPLC-MS provides structural information based on the mass-to-charge ratio of the analyte and its fragments, making it a powerful tool for trace analysis in complex samples. epa.gov

Table 1: Example HPLC-MS/MS Conditions for Phenoxy Acid Analysis

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity |

| Mass Spectrometer | Sciex TripleQuad 6500 |

| Column | Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Methanol (B129727) with 0.1% formic acid |

| Gradient | 55:45 (A:B) to 25:75 over 6 min, then to 5:95 |

| Flow Rate | Split flow to MS |

| Injection Volume | 40 µL |

| Column Temperature | 20°C |

| This table is based on a method developed for related phenoxy acids. epa.gov |

Gas Chromatography (GC) with Mass Spectrometry (MS) (after derivatization)

Gas Chromatography (GC) is another powerful technique for separating volatile and thermally stable compounds. science.gov However, carboxylic acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. science.govjfda-online.com Therefore, a derivatization step is mandatory to convert the carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. jfda-online.comgcms.cz

This chemical modification reduces the analyte's polarity, improves its thermal stability, and enhances its chromatographic properties, leading to better peak shape and separation. jfda-online.comgcms.cz Common derivatization reactions include esterification (e.g., methylation to form the methyl ester) and silylation (e.g., reaction with reagents like MSTFA to form a trimethylsilyl (B98337) derivative). gcms.czmdpi.com Following derivatization, the analyte can be effectively separated by GC and detected with high sensitivity and selectivity using a mass spectrometer (MS), which provides definitive identification. science.gov

Table 2: Common Derivatization Approaches for GC Analysis of Carboxylic Acids

| Derivatization Type | Reagent Example | Derivative Formed | Purpose |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability. mdpi.com |

| Alkylation/Esterification | Methanol with catalyst (e.g., HCl) | Methyl ester | Increases volatility, improves peak shape. gcms.cz |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetyl ester | Can improve separation and introduce electron-capturing groups for specific detectors. |

| This table presents general derivatization strategies applicable to acidic compounds. gcms.cz |

Chiral Chromatography for Enantiomeric Separation and Purity

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. wikipedia.org These enantiomers can exhibit different biological activities. For instance, in the related herbicide mecoprop (B166265), only the (R)-(+)-enantiomer possesses significant herbicidal activity. wikipedia.org Consequently, methods to separate and quantify the individual enantiomers are crucial for research and regulatory purposes.

Chiral chromatography, particularly chiral HPLC, is the primary technique for this purpose. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.combgb-analytik.com CSPs are often based on selectors like cyclodextrins, polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), or glycopeptides. nih.govmdpi.com The choice of the CSP and the mobile phase composition are critical for achieving baseline resolution of the enantiomers. nih.gov This allows for the determination of the enantiomeric ratio or the enantiomeric purity of a sample. nih.gov

Sample Preparation Techniques

Before chromatographic analysis, this compound must be extracted from the sample matrix and purified to remove interfering substances.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration, particularly for acidic herbicides in environmental samples like water and soil. nih.gov The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while other matrix components pass through. nih.gov The analyte is then eluted with a small volume of an appropriate solvent. For acidic compounds, the pH of the sample is often adjusted to ensure the analyte is in the correct form for retention on the chosen sorbent. nih.gov Various types of sorbents can be used, including reversed-phase (e.g., C18) and ion-exchange materials. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For an acidic analyte like this compound, the pH of the aqueous sample is a critical parameter. By acidifying the sample to a pH well below the pKa of the carboxylic acid, the compound becomes protonated and non-ionized, increasing its solubility in a nonpolar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). This allows it to be efficiently extracted from the aqueous phase. The organic solvent containing the analyte is then collected, concentrated, and prepared for chromatographic analysis.

QuEChERS Method Adaptations

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis due to its simplicity and efficiency. labx.com Originally developed for produce with high water content, the method has been adapted for various matrices, including soil, where phenoxyalkanoic herbicides like this compound (also known as Mecoprop or MCPP) may accumulate. labx.comnih.gov

Standard QuEChERS procedures involve an initial extraction with acetonitrile (B52724) followed by a "salting-out" step and a dispersive solid-phase extraction (dSPE) for cleanup. labx.com However, for acidic herbicides like MCPP in complex matrices such as soil, specific modifications are necessary to achieve optimal recovery and accuracy.

A validated method for phenoxy acids, including Mecoprop-p, in soil involves several key adaptations. epa.gov The process begins with an overnight hydrolysis of the soil sample in a sodium hydroxide (B78521) solution at 85°C to convert any esters to the parent acid. Following acidification, the sample undergoes a multi-step extraction and cleanup process. This includes partitioning with acetonitrile and hexane (B92381), followed by a dSPE cleanup step using a combination of anhydrous magnesium sulphate, graphitized carbon black (GCB), and aluminium oxide to remove interfering matrix components. epa.gov

Key research findings indicate that parameters such as solvent polarity, the volume of water added to low-moisture samples, and the choice of dSPE sorbents are critical for extraction efficiency. nih.gov For instance, the use of 1% formic acid in acetonitrile has been shown to improve the recovery of more polar compounds. nih.gov The final extract is typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity. epa.govnih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Hydrolysis | Sample is mixed with sodium hydroxide solution and heated overnight (≥16 h) at 85°C. | To hydrolyze any Mecoprop esters to the parent acid form. |

| 2. Acidification | The cooled sample is acidified with chilled 15N sulphuric acid to a low pH. | To protonate the acid for efficient extraction into the organic solvent. |

| 3. Extraction | Acetonitrile is added, followed by a citrate-based QuEChERS salt packet. The mixture is shaken vigorously, then hexane is added, and it is shaken again for 30 minutes. | To partition the analyte from the aqueous sample into the acetonitrile layer. Hexane aids in the separation. |

| 4. Centrifugation | The sample is centrifuged at 3500 rpm for 15 minutes at 4°C. | To separate the organic and aqueous layers from the solid matrix components. |

| 5. Dispersive SPE (dSPE) Cleanup | An aliquot of the acetonitrile/methanol layer is cleaned using anhydrous magnesium sulphate, graphitized carbon black (GCB), and aluminium oxide. | To remove interfering substances like pigments and fatty acids from the extract. |

| 6. Final Preparation | The cleaned extract is prepared for analysis, often involving dilution with formic acid in water. | To ensure compatibility with the analytical instrument (e.g., LC-MS/MS). |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly those utilizing ultraviolet (UV) detection, are widely employed for the quantitative analysis of phenoxyalkanoic herbicides, though typically as a detection method following chromatographic separation rather than for direct analysis of complex mixtures. cipac.orgnih.gov High-performance liquid chromatography with UV detection (HPLC-UV) is a robust and common technique for this purpose.

For the analysis of phenolic impurities in phenoxyalkanoic herbicide formulations, a reverse-phase HPLC method with UV detection at 280 nm is standard. cipac.org This wavelength is suitable for detecting the aromatic ring structure common to these compounds. The separation is typically achieved on a C18 column with a mobile phase consisting of a methanol and acetate (B1210297) buffer solution. cipac.org While this method is outlined for impurities, the same principle is applied for the quantification of the active ingredients themselves.

Research on the chiral separation of Mecoprop has also utilized HPLC with UV spectrophotometry for detection, demonstrating its utility in resolving and quantifying the different enantiomers of the compound. nih.gov The choice of a specific wavelength and mobile phase composition is critical for achieving the desired resolution and sensitivity for this compound and related compounds.

| Parameter | Specification |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Detector | Ultraviolet (UV) Spectrophotometer |

| Wavelength | 280 nm |

| Column | Reverse Phase (e.g., µBondapak C18) |

| Mobile Phase | Methanol/Acetate Buffer Solution (e.g., 45:55 v/v) |

| Quantification | External Standard Technique |

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and quantification of electroactive species like phenoxyalkanoic herbicides. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the target analyte at an electrode surface.

While specific research on an electrochemical sensor for this compound is limited, extensive work has been done on the closely related compound 4-chloro-2-methylphenoxyacetic acid (MCPA). maynoothuniversity.ienih.gov The principles and sensor materials used for MCPA are directly relevant. A simple activated glassy carbon electrode (GCE) has been shown to effectively detect MCPA through electrochemical oxidation. maynoothuniversity.ie The activation process, involving cyclic voltammetry in a phosphate (B84403) buffer, enhances the electrode's sensitivity towards the herbicide.

More advanced sensors have been developed by modifying electrodes with materials like polyaniline, β-cyclodextrin (β-CD), and multi-walled carbon nanotubes (MWCNTs). nih.gov These modifications create a matrix that can pre-concentrate the herbicide at the electrode surface, significantly improving the sensitivity and selectivity of the measurement. Such sensors have demonstrated the ability to simultaneously detect MCPA and its primary metabolite, 4-chloro-2-methylphenol, in environmental water samples with minimal sample preparation. nih.gov The performance of these electrochemical sensors is often comparable to traditional chromatographic methods. maynoothuniversity.ie

| Sensor Type | Linear Range (µM) | Limit of Detection (LOD) (µM) | Matrix | Reference |

|---|---|---|---|---|

| Activated Glassy Carbon Electrode (GCE) | Not specified | 0.008 | Phosphate Buffer | maynoothuniversity.ie |

| Polyaniline/β-CD/MWCNT Modified GCE | 10 - 100 | 0.99 | Phosphate Buffer | nih.gov |

| Polyaniline/β-CD/MWCNT Modified GCE (for metabolite) | 10 - 50 | 1.1 | Phosphate Buffer | nih.gov |

Environmental Fate and Degradation Mechanisms of 3 4 Chloro 3 Methylphenoxy Propanoic Acid Excluding Ecotoxicity and Human Health

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For MCPP, the primary abiotic pathways considered are photolysis and hydrolysis.

Photolysis, or photochemical degradation, is the breakdown of compounds by light. In the case of MCPP, this process can occur in both water and soil environments, although its significance varies.

Research indicates that MCPP acid undergoes slow photodegradation in aqueous solutions, with one study reporting a half-life of 83 days under artificial light. beyondpesticides.org The process is complex and dependent on factors such as pH, oxygenation, and the wavelength of light. researchgate.net Irradiation of MCPP in aqueous solutions can lead to several photoproducts. Key identified products include:

2-(4-hydroxy-2-methylphenoxy)propionic acid

2-(5-chloro-2-hydroxy-3-methylphenyl)propionic acid

4-chloro-o-cresol researchgate.net

The dominant photoproduct depends on the conditions. For instance, under UV-B or UV-C light, the anionic form of mecoprop (B166265) primarily yields 2-(4-hydroxy-2-methylphenoxy)propionic acid through photohydrolysis. researchgate.net In contrast, under sunlight or near-UV light (UV-A), 4-chloro-o-cresol becomes the main product, suggesting that induced phototransformation is the principal mechanism under typical environmental conditions. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. MCPP is a chemically stable compound that is resistant to hydrolysis under typical environmental conditions. beyondpesticides.orgnih.govorst.edu Studies have confirmed its stability across a range of pH values from 5 to 9. service.gov.ukherts.ac.uk While the ester forms of mecoprop, which may be used in some formulations, are converted to the acid form via hydrolysis in the soil, the MCPP acid itself is not significantly degraded by this process. service.gov.uk

Sorption and Mobility in Environmental Compartments

The mobility of MCPP in the environment is largely dictated by its sorption (adhesion) to soil and sediment particles. MCPP is relatively water-soluble and exhibits weak sorption to most soils, which makes it highly mobile and prone to leaching into groundwater. beyondpesticides.orgservice.gov.ukorst.edu

The primary factor influencing the sorption of MCPP is the organic matter content of the soil; adsorption increases as organic matter content increases. service.gov.ukorst.edu Soil pH is another critical factor, with sorption being greater in more acidic soils. nih.gov This is because at lower pH, more of the MCPP is in its neutral, less soluble molecular form, which sorbs more readily than its anionic (negatively charged) form that predominates at higher pH. nih.gov

Due to its low tendency for sorption, MCPP is considered to have a high potential for transport in soil pore water and groundwater. service.gov.uk Studies have reported low sorption of both (R)- and (S)-mecoprop to aquifer materials, with no significant difference in sorption between the two enantiomers. acs.orgdss.go.th A representative organic carbon-water (B12546825) partitioning coefficient (Koc) value, which indicates the tendency of a chemical to bind to organic carbon, has been reported as 68 mL/g for mecoprop. service.gov.uk

Soil Adsorption and Leaching Potential

The mobility and leaching potential of phenoxyalkanoic acids in soil are largely governed by their adsorption to soil particles. The extent of adsorption is influenced by soil properties, particularly organic carbon content and pH.

For compounds like MCPA and Mecoprop, adsorption to soil is generally weak. ulster.ac.ukservice.gov.uk The organic carbon-water partition coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, is a key indicator of this behavior. Low Koc values suggest weak adsorption and, consequently, high mobility and a greater potential for leaching. ulster.ac.ukucanr.edu

Research indicates that the sorption of MCPA is positively correlated with the organic carbon content of the soil. agriculturejournals.cz As organic matter increases, more of the compound is retained in the soil matrix. Conversely, sorption tends to decrease as soil pH increases. herts.ac.uk This is because these compounds are weak acids; at higher pH values, they exist predominantly in their anionic (negatively charged) form, which is more water-soluble and less likely to adsorb to negatively charged soil colloids.

The distribution coefficient (Kf), derived from the Freundlich isotherm, also quantifies adsorption. Studies have reported a range of Kf and Koc values for MCPA and Mecoprop across various soil types, consistently pointing towards high mobility. pjoes.comwikipedia.orgtandfonline.com For instance, the Koc value for MCPA is generally reported in the range of 54–118 L/kg, classifying it as highly mobile. ulster.ac.uk Similarly, Koc values for mecoprop have been reported as low as 5.3 to 43, also indicating very high mobility. nih.gov

This weak adsorption, coupled with ready desorption, means a significant portion of these compounds can be released back into the soil solution and transported downwards through the soil profile with infiltrating water, potentially reaching groundwater. pjoes.compjoes.com Leaching experiments have confirmed that MCPA is more mobile in soils with lower organic carbon content. pjoes.compjoes.com Field studies, however, suggest that despite this potential, MCPA does not typically leach much below a soil depth of 15 cm, likely due to rapid degradation. canada.ca

Table 1: Soil Adsorption and Mobility Parameters for MCPA and Mecoprop

| Parameter | Compound | Value | Interpretation | Source(s) |

|---|---|---|---|---|

| Koc (L/kg) | MCPA | 54 - 118 | High Mobility | ulster.ac.uk |

| Koc (L/kg) | Mecoprop | 5.3 - 43 | Very High Mobility | nih.gov |

| Freundlich Kf (L/kg) | MCPA | 0.40 - 0.96 | Weak Sorption | pjoes.compjoes.com |

| Freundlich Kf (L/kg) | MCPA | 0.94 | Weak Sorption | wikipedia.org |

| GUS | Mecoprop (salt) | N/A | High Leaching Potential | orst.edu |

GUS (Groundwater Ubiquity Score) is an index used to rank pesticides for their potential to move towards groundwater.

Volatilization from Soil and Plant Surfaces

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to move from soil or plant surfaces into the atmosphere. The potential for a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant.

Phenoxyalkanoic acids like MCPA and mecoprop are generally considered to have very low volatility, especially in their acid and salt forms. ulster.ac.ukmdpi.com Mecoprop has a reported vapor pressure of 1.2 x 10⁻⁵ mm Hg, which is indicative of a compound not expected to volatilize significantly from dry soil surfaces. nih.gov

Despite low vapor pressure, a small percentage of applied MCPA can be lost to the atmosphere. One modeling study estimated that approximately 0.3% of MCPA applied to soil could volatilize. ulster.ac.uk While this amount is small, it can be sufficient for long-range atmospheric transport, as evidenced by the detection of MCPA in air samples far from application sites. ulster.ac.ukcanada.ca The formulation of the product can influence its volatility; ester forms are typically more volatile than the acid or salt forms. ulster.ac.uk

The volatilization of herbicides is generally faster from plant surfaces than from soil surfaces. mdpi.com Once in the atmosphere, these compounds can be degraded by sunlight (photodegradation). ulster.ac.uk

Table 2: Volatility Parameters for MCPA and Mecoprop

| Parameter | Compound | Value | Implication | Source(s) |

|---|---|---|---|---|

| Vapor Pressure | MCPA | Low | Low volatility | ulster.ac.uk |

| Vapor Pressure | Mecoprop | 1.2 x 10⁻⁵ mm Hg (1.6 mPa) | Low volatility from dry surfaces | nih.gov |

| Henry's Law Constant | MCPA | 2.6 x 10⁻⁹ atm·m³/mol | Low volatility from water | henrys-law.org |

| Estimated Volatilization from Soil | MCPA | ~0.3% of applied amount | Minor pathway, but allows for atmospheric transport | ulster.ac.ukmdpi.com |

Metabolic Pathways in Plants (Non-Herbicidal Activity Focus)

Once absorbed by a plant, herbicides and other foreign chemicals (xenobiotics) are subjected to metabolic processes aimed at detoxification. unl.edu This metabolism is a key factor in the selectivity of herbicides, where tolerant crops can break down the compound more rapidly than susceptible weeds. unl.edu Plant metabolism of xenobiotics typically occurs in three phases.

Phase I: Transformation. The initial phase involves reactions like oxidation, reduction, or hydrolysis that introduce or expose functional groups (e.g., -OH, -COOH) on the herbicide molecule. ucanr.edu These reactions begin to reduce the compound's phytotoxicity and prepare it for the next phase. For phenoxy herbicides, common Phase I reactions include hydroxylation (adding an -OH group) and decarboxylation (removing a -COOH group). lsuagcenter.com

Phase II: Conjugation. In this phase, the transformed herbicide molecule (metabolite) from Phase I is conjugated (bound) with endogenous plant molecules, such as sugars (glucose), amino acids, or glutathione. unl.eduucanr.edu This process further detoxifies the compound and increases its water solubility, making it less mobile and biologically inactive. ucanr.edu

Phase III: Compartmentation. Unlike animals, plants cannot excrete waste products. Therefore, the conjugated metabolites from Phase II are actively transported and sequestered into cellular compartments, primarily the vacuole, or are incorporated into insoluble cell wall components like lignin. unl.edu This effectively removes the herbicide from the plant's active metabolic systems, representing the final step in the detoxification process.

For a phenoxyalkanoic acid, a plant's detoxification pathway might involve hydroxylation of the aromatic ring, followed by conjugation with glucose, and subsequent storage of the resulting glycoside conjugate in the vacuole. The specific enzymes involved, such as cytochrome P450 monooxygenases in Phase I and glycosyltransferases in Phase II, play a critical role in the plant's ability to tolerate the chemical. nih.gov

Environmental Persistence and Transformation Products

The persistence of a chemical in the environment is often described by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. For phenoxy herbicides like MCPA, the primary mechanism of degradation in soil and water is microbial breakdown. canada.ca

MCPA is not considered persistent in soil, with a typical aerobic soil metabolism half-life of around 24 days. wikipedia.orgepa.gov However, this rate can vary significantly depending on environmental conditions. Factors that promote microbial activity, such as warmer temperatures, optimal soil moisture, and higher organic matter content, lead to faster degradation. ulster.ac.uk Consequently, reported field half-lives for MCPA can range from 7 to 60 days. ulster.ac.uk In some cases with high microbial activity, half-lives as short as 2.2 to 7 days have been observed. pjoes.compjoes.comresearchgate.net Degradation is much slower in anaerobic (oxygen-deprived) environments. ulster.ac.uk

The degradation of these compounds leads to the formation of various transformation products (metabolites). The principal and initial degradation product of both MCPA and Mecoprop is 4-chloro-2-methylphenol (MCP) , which is formed by the cleavage of the ether linkage in the parent molecule. service.gov.ukwikipedia.org This metabolite is itself subject to further degradation in the environment.

Other minor transformation products can be formed through different pathways. For instance, the phototransformation (breakdown by sunlight) of mecoprop in water can yield products such as 2-(4-hydroxy-2-methylphenoxy)propanoic acid and o-cresol.

Table 3: Environmental Persistence and Major Transformation Products

| Parameter | Compound | Value / Product | Conditions / Notes | Source(s) |

|---|---|---|---|---|

| Aerobic Soil Half-Life (DT50) | MCPA | 24 days | Typical laboratory value | wikipedia.orgepa.gov |